An In-depth Technical Guide to (R)-(+)-Bromosuccinic Acid: Structure, Synthesis, and Applications
An In-depth Technical Guide to (R)-(+)-Bromosuccinic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-Bromosuccinic acid, a chiral dicarboxylic acid, serves as a valuable building block in stereoselective organic synthesis. Its defined stereochemistry and bifunctional nature make it an important intermediate in the creation of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical structure, physical properties, a detailed experimental protocol for its stereoselective synthesis, and its application in the development of bioactive compounds.
Core Chemical and Physical Properties
(R)-(+)-Bromosuccinic acid, also known by its IUPAC name (R)-2-bromobutanedioic acid, is the dextrorotatory enantiomer of bromosuccinic acid. The "(+)" designation indicates its property of rotating plane-polarized light to the right.[1] Its key identifiers and physicochemical properties are summarized below for clarity and easy reference.
Table 1: Chemical Identifiers for (R)-(+)-Bromosuccinic Acid
| Identifier | Value |
| IUPAC Name | (R)-2-bromobutanedioic acid |
| Common Name | (R)-(+)-Bromosuccinic acid; d-Bromosuccinic acid |
| CAS Number | 3972-41-6 |
| Molecular Formula | C₄H₅BrO₄[1] |
| Molecular Weight | 196.98 g/mol [1] |
| SMILES | C(--INVALID-LINK--Br)C(=O)O |
| InChI Key | QQWGVQWAEANRTK-UWTATZPHSA-N |
Table 2: Physicochemical Properties of Bromosuccinic Acid Enantiomers and Racemate
| Property | (R)-(+)-Form (d-Form) | (S)-(-)-Form (l-Form) | (±)-Racemic Form (dl-Form) |
| Physical State | Crystalline solid | Crystalline solid | Crystalline powder[2] |
| Melting Point | 172 °C[1] | 177-178 °C (decomposes)[1] | 161-163 °C[2] |
| Specific Rotation | [α]D²⁰ +67.9° (in ether)[1] | [α]D -73.5° (in acetone)[1] | Not applicable |
| Solubility | Soluble in water and alcohol[1] | Soluble in water and alcohol[1] | Soluble in 5.5 parts water; soluble in alcohol[1] |
| Density | Not specified | Not specified | 2.07 g/cm³[1] |
Stereoselective Synthesis: Experimental Protocol
The synthesis of enantiomerically pure (R)-(+)-Bromosuccinic acid is classically achieved from the readily available and inexpensive chiral pool starting material, L-aspartic acid ((S)-2-aminobutanedioic acid). The transformation proceeds via a diazotization reaction followed by a nucleophilic substitution with bromide, which occurs with an inversion of stereochemistry at the chiral center—a process known as the Walden inversion. This stereochemical inversion is crucial, converting the (S) configuration of the starting material to the (R) configuration of the product.
Protocol: Synthesis of (R)-(+)-Bromosuccinic Acid from L-Aspartic Acid
This protocol is based on the established chemical transformation involving the diazotization of an amino acid with subsequent bromide substitution.
Materials:
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L-Aspartic acid
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Potassium bromide (KBr)
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Sodium nitrite (B80452) (NaNO₂)
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Sulfuric acid (H₂SO₄), concentrated
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Diethyl ether
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Distilled water
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Ice bath
Procedure:
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Dissolution of Starting Materials: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-aspartic acid and an excess of potassium bromide in distilled water. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
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Acidification: Slowly add concentrated sulfuric acid to the cooled solution while stirring vigorously. Maintain the temperature below 5 °C during the addition.
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Diazotization and Bromination: Prepare a solution of sodium nitrite in distilled water and cool it in an ice bath. Add this cold NaNO₂ solution dropwise to the stirred, acidified solution of L-aspartic acid and KBr. The rate of addition should be controlled to keep the reaction temperature below 5 °C and to manage the evolution of nitrogen gas.
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Reaction Completion: After the addition of sodium nitrite is complete, allow the reaction mixture to stir in the ice bath for several hours, and then let it slowly warm to room temperature overnight to ensure the complete replacement of the diazonium group by bromide.
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Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous solution multiple times with diethyl ether. The (R)-(+)-Bromosuccinic acid product will move into the organic phase.
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Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution to remove the drying agent. Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The resulting solid residue of (R)-(+)-Bromosuccinic acid can be further purified by recrystallization from a small amount of hot water to yield the final product as white crystals.
Applications in Drug Discovery and Development
As a chiral building block, (R)-(+)-Bromosuccinic acid is a valuable intermediate for introducing specific stereochemistry into drug candidates, which is critical for achieving desired pharmacological activity and reducing off-target effects.
A key application of bromosuccinic acid is in the synthesis of L-Hydrazinosuccinic acid . This compound is a known potent inhibitor of the enzyme aspartate aminotransferase.[2] The synthesis involves a direct reaction between bromosuccinic acid and hydrazine. By using an enantiomerically pure form like (R)-(+)-Bromosuccinic acid, researchers can synthesize specific stereoisomers of the inhibitor to study enzyme mechanisms and kinetics with high precision. Such specific enzyme inhibitors are crucial tools in the early stages of drug discovery for target validation and lead compound identification.
Synthesis and Application Workflow
The following diagram illustrates the overall workflow from the stereoselective synthesis of (R)-(+)-Bromosuccinic acid to its application as a precursor for a bioactive molecule.
